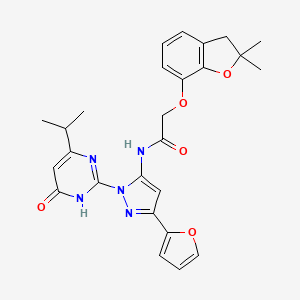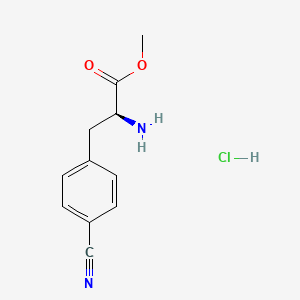
L-(S)-4-CYanophenylalanine, methyl ester HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Esters, such as “L-(S)-4-CYanophenylalanine, methyl ester HCl”, are organic compounds formed by the reaction of carboxylic acids and alcohols . They are commonly used in a variety of applications, including as solvents and plasticizers .
Synthesis Analysis
Esters can be synthesized through a process known as esterification, which involves the reaction of a carboxylic acid and an alcohol in the presence of an acid catalyst . Another method involves the reaction of acid chlorides with alcohols .
Molecular Structure Analysis
The molecular structure of esters consists of a carbonyl group (C=O) and an ether group (R-O-R’) . The specific structure of “this compound” would depend on the specific groups attached to these functional groups.
Chemical Reactions Analysis
Esters undergo several types of reactions. One of the most common is hydrolysis, which can occur under acidic or basic conditions. Under acidic conditions, the ester is converted into a carboxylic acid and an alcohol. Under basic conditions, it is converted into a carboxylate ion and an alcohol .
Physical And Chemical Properties Analysis
Esters are generally polar compounds and have higher boiling points than alkanes but lower than alcohols. They are incapable of hydrogen bonding with each other, which contributes to their relatively lower boiling points compared to carboxylic acids . Many simple esters are pleasant-smelling liquids and are responsible for the fragrant odors of many fruits and flowers .
科学的研究の応用
Antitumor Properties : L-DOPA methyl ester, a derivative of L-(S)-4-Cyanophenylalanine, has shown potential as an antitumor agent. Specifically, it demonstrated in vivo antitumor activity in lymphocytic leukemia and melanoma (Wick, 1977).
Enzymatic Synthesis and Antibacterial Activity : The enzymatic transformation of L-tyrosine methyl ester to the methyl ester of para-hydroxycinnamic acid (p-HCAM) by Rhodotorula glutinis yeast phenylalanine/tyrosine ammonia lyase has been explored. This synthesis process could have future clinical and industrial applications due to the potential antibacterial activity of p-HCAM (Macdonald et al., 2016).
Corrosion Inhibition : L-phenylalanine methyl ester hydrochloride has been investigated as a corrosion inhibitor for mild steel in hydrochloric acid solution. This application utilizes its chemical properties to protect metals from corrosion, indicating its utility in industrial settings (Mobin et al., 2016).
Synthesis of Bioconjugates for Medical Applications : Studies have involved the synthesis of ferrocenyl triazole amino acid and peptide bioconjugates, including derivatives of L-(S)-4-Cyanophenylalanine, for potential medical applications. These compounds have shown promise in studies related to drug development and disease treatment (Köster et al., 2008).
HIV Treatment Research : A study on poly(L-lysine citramide) conjugates involving the methyl ester of L-(S)-4-Cyanophenylalanine showed in vitro anti-HIV activity. This suggests its potential use in developing treatments for HIV (Couffin-Hoarau et al., 2009).
Biotechnological and Clinical Applications : The enzyme phenylalanine ammonia lyase, which catalyzes the biotransformation of L-phenylalanine to trans-cinnamic acid, has significant clinical and biotechnological applications. This includes its use in the production of L-phenylalanine, a precursor of the sweetener aspartame (L-phenylalanyl-L-aspartyl methyl ester) (MacDonald & D'Cunha, 2007).
作用機序
Target of Action
Methyl esters of amino acids, such as l-(s)-4-cyanophenylalanine, methyl ester hcl, are commonly used in solution phase peptide synthesis . They are often used to synthesize dipeptides , indicating that their primary targets could be peptide bonds in proteins.
Mode of Action
It’s known that esters can undergo hydrolysis in the presence of a dilute acid (such as hydrochloric acid or sulfuric acid) acting as the catalyst . This reaction is reversible and leads to the formation of a carboxylic acid and an alcohol . In the case of this compound, it’s plausible that a similar interaction with its targets could occur, leading to changes in the structure of the target molecules.
Biochemical Pathways
The hydrolysis of esters, including this compound, can lead to the formation of carboxylic acids and alcohols . These products could potentially affect various biochemical pathways, depending on the specific nature of the carboxylic acid and alcohol formed.
Pharmacokinetics
It’s known that the pharmacokinetics of methyl esters of amino acids can be complex, with factors such as the specific amino acid, the presence of esterases, and the ph of the environment potentially influencing their bioavailability .
Result of Action
Given its potential to undergo hydrolysis to form a carboxylic acid and an alcohol , it’s plausible that these products could have various effects at the molecular and cellular level, depending on their specific properties and the context in which they are formed.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can influence the rate of hydrolysis of the ester . Additionally, the presence of enzymes such as esterases can also influence the rate of hydrolysis . Other factors, such as temperature and the presence of other molecules, could also potentially influence the action of this compound.
特性
IUPAC Name |
methyl (2S)-2-amino-3-(4-cyanophenyl)propanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2.ClH/c1-15-11(14)10(13)6-8-2-4-9(7-12)5-3-8;/h2-5,10H,6,13H2,1H3;1H/t10-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFOWBJYJUKOPDZ-PPHPATTJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)C#N)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC=C(C=C1)C#N)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



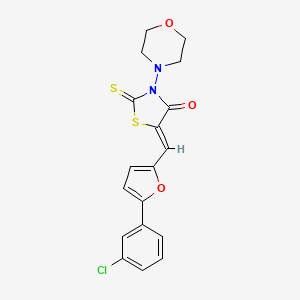
![Ethyl 1-(chlorosulfonyl)imidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B2691416.png)
![1-(4-Hydroxy-piperidin-4-ylmethyl)-1H-[1,2,3]triazole-4-carboxylic acid ethyl ester](/img/structure/B2691417.png)
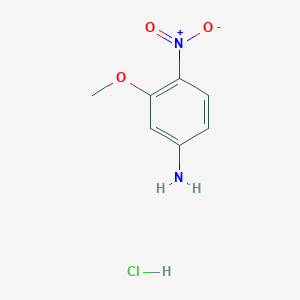
![3-(2-ethoxyethyl)-9-(4-fluorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2691420.png)
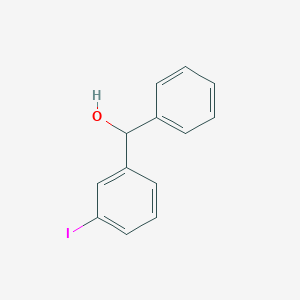
![(4-(2,4-dimethylphenyl)piperazin-1-yl)(6-fluoro-1,1-dioxido-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazin-3-yl)methanone](/img/structure/B2691422.png)
![3-Cyclopentyl-1-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}urea](/img/structure/B2691423.png)
![8-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl)-3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/no-structure.png)
![3-[4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrol-2-yl]-2-[3-(trifluoromethyl)phenyl]acrylonitrile](/img/structure/B2691432.png)
